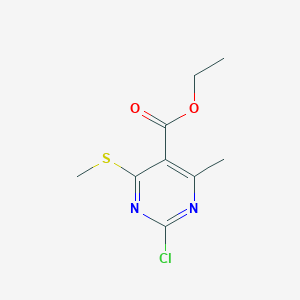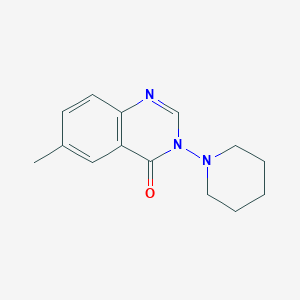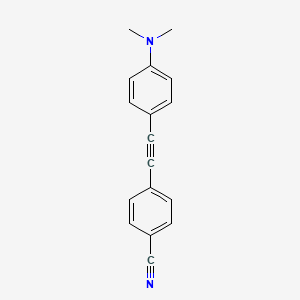
4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-(二甲氨基)苯基)乙炔基)苯腈是一种有机化合物,分子式为C17H14N2。它以其独特的结构而闻名,包括连接到苯环上的二甲氨基,乙炔基连接和苯腈部分。
准备方法
合成路线和反应条件: 4-((4-(二甲氨基)苯基)乙炔基)苯腈的合成通常涉及Sonogashira偶联反应。该反应是在钯催化剂和铜助催化剂的存在下,在4-碘苯腈和4-(二甲氨基)苯乙炔之间进行。该反应在惰性气氛中进行,通常在氮气或氩气下进行,需要三乙胺或碳酸钾等碱。反应混合物被加热到60-80°C的温度范围内数小时以确保完全转化。
工业生产方法: 在工业规模上,4-((4-(二甲氨基)苯基)乙炔基)苯腈的生产遵循类似的合成路线,但反应条件经过优化以提高产率和纯度。连续流动反应器和自动化系统的使用可以更好地控制反应参数,从而导致更有效的生产过程。
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在二甲氨基处,导致形成N-氧化物衍生物。
还原: 还原反应可以针对腈基,在合适的条件下将其转化为伯胺。
取代: 乙炔基连接允许各种取代反应,包括卤化和烷基化。
常用试剂和条件:
氧化: 通常使用过氧化氢或间氯过氧苯甲酸(m-CPBA)等试剂。
还原: 使用钯碳(Pd/C)或氢化铝锂(LiAlH4)进行催化氢化是有效的。
取代: 卤化可以使用N-溴代琥珀酰亚胺(NBS)或N-氯代琥珀酰亚胺(NCS)来实现。
主要产品:
氧化: N-氧化物衍生物。
还原: 伯胺。
取代: 卤化或烷基化衍生物。
科学研究应用
4-((4-(二甲氨基)苯基)乙炔基)苯腈在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂的有机分子的构件,以及配位化学中的配体。
生物学: 由于其独特的电子性质,该化合物正在研究其作为荧光探针的潜力。
医药: 正在进行的研究探索其作为治疗剂的潜力,特别是在癌症治疗领域。
工业: 它用于开发先进材料,包括有机半导体和发光二极管 (LED)。
5. 作用机理
4-((4-(二甲氨基)苯基)乙炔基)苯腈的作用机理主要与其通过其官能团与各种分子靶标相互作用的能力有关。二甲氨基可以参与氢键和静电相互作用,而乙炔基连接和苯腈部分有助于π-π堆积和疏水相互作用。这些相互作用使该化合物能够调节特定酶和受体的活性,从而影响各种生化途径。
类似化合物:
- 4-((4-(二甲氨基)苯基)乙炔基)苯甲醛
- 4-((4-(二甲氨基)苯基)乙炔基)苯甲酸
- 4-((4-(二甲氨基)苯基)乙炔基)苯甲醇
比较: 与它的类似物相比,4-((4-(二甲氨基)苯基)乙炔基)苯腈由于存在腈基而具有独特的电子性质和反应性。这使其在需要特定电子特性的应用中特别有价值,例如在开发荧光探针和有机电子材料中。
作用机制
The mechanism of action of 4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile is primarily related to its ability to interact with various molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethynyl linkage and benzonitrile moiety contribute to π-π stacking and hydrophobic interactions. These interactions enable the compound to modulate the activity of specific enzymes and receptors, influencing various biochemical pathways.
相似化合物的比较
- 4-((4-(Dimethylamino)phenyl)ethynyl)benzaldehyde
- 4-((4-(Dimethylamino)phenyl)ethynyl)benzoic acid
- 4-((4-(Dimethylamino)phenyl)ethynyl)benzyl alcohol
Comparison: Compared to its analogs, 4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile is unique due to the presence of the nitrile group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of fluorescent probes and organic electronic materials.
属性
分子式 |
C17H14N2 |
|---|---|
分子量 |
246.31 g/mol |
IUPAC 名称 |
4-[2-[4-(dimethylamino)phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C17H14N2/c1-19(2)17-11-9-15(10-12-17)4-3-14-5-7-16(13-18)8-6-14/h5-12H,1-2H3 |
InChI 键 |
PKGAADLJOBZPQS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


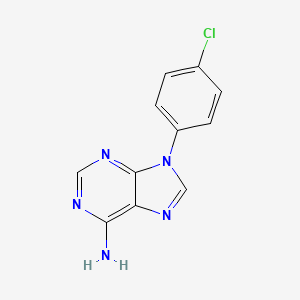
![2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid](/img/structure/B11866709.png)
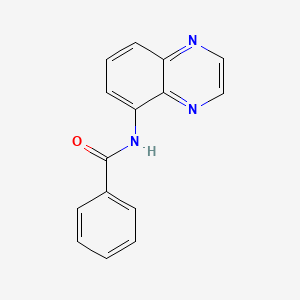

![4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11866728.png)
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)
